molecular formula C11H6N6S2 B11482123 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)-

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)-

Cat. No.: B11482123
M. Wt: 286.3 g/mol
InChI Key: SUCWJRXAFZYKLV-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)-: is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and additional pyrazinyl and thienyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound is also prone to substitution reactions, where functional groups on the triazole or thiadiazole rings can be replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling processes. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)- lies in its fused ring structure and the presence of both pyrazinyl and thienyl groups. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H6N6S2

Molecular Weight

286.3 g/mol

IUPAC Name

3-pyrazin-2-yl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H6N6S2/c1-2-8(18-5-1)10-16-17-9(14-15-11(17)19-10)7-6-12-3-4-13-7/h1-6H

InChI Key

SUCWJRXAFZYKLV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3S2)C4=NC=CN=C4

Origin of Product

United States

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